
Ivermectin B1a
Übersicht
Beschreibung
Ivermectin ist ein Breitband-Antiparasitikum, das zur Klasse der Avermectine gehört. Es wurde erstmals 1975 entdeckt und zunächst in der Veterinärmedizin zur Behandlung von parasitären Infektionen bei Nutztieren eingesetzt. 1987 wurde es für die Anwendung beim Menschen zugelassen und wird seither zur Behandlung verschiedener parasitärer Infektionen eingesetzt, darunter Onchozerkose (Flussblindheit), Strongyloidose und Krätze .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the potential of Ivermectin B1a as an anticancer agent. Research indicates that it exhibits significant anti-proliferative effects on various cancer cell lines.
Case Studies
- Colorectal Cancer : this compound was shown to dose-dependently inhibit the growth of colorectal cancer cells (SW480 and SW1116), leading to increased caspase-3/7 activity, which is indicative of apoptosis .
- HCT-116 Cells : In vitro studies revealed that treatment with this compound resulted in a marked decrease in cell viability and migration capacity, suggesting its potential as a microtubule-targeting agent for cancer therapy .
Antiparasitic Applications
This compound is widely recognized for its efficacy against various parasitic infections. It is particularly effective against nematodes and ectoparasites.
Clinical Uses
- Onchocerciasis : Ivermectin is the treatment of choice for river blindness caused by Onchocerca volvulus.
- Strongyloidiasis : It has also shown effectiveness against Strongyloides stercoralis infections.
Antiviral Properties
Emerging research suggests that this compound may possess antiviral properties against several viruses.
Case Studies
- SARS-CoV-2 : Preliminary studies indicated that Ivermectin could reduce viral load in vitro, although clinical efficacy remains under investigation due to mixed results from various trials .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.
Pharmacokinetics Studies
Research conducted on Beagle dogs provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, supporting its safe use in both veterinary and human medicine .
Summary Table of Applications
Application | Mechanism of Action | Evidence/Case Studies |
---|---|---|
Anticancer | Enhances tubulin polymerization; induces apoptosis | Effective against HCT-116 cells; promotes caspase activity |
Antiparasitic | Activates GABA receptors; causes paralysis in parasites | Effective against Onchocerciasis and Strongyloidiasis |
Antiviral | Inhibits viral replication; interferes with cellular machinery | Potential efficacy against HIV and SARS-CoV-2 |
Pharmacokinetics | Absorption and metabolism studies conducted in Beagle dogs | Supports safe therapeutic use |
Wirkmechanismus
Target of Action
Ivermectin B1a, a major component of the anthelmintic ivermectin, primarily targets glutamate-gated chloride channels . These channels are common in nematodes, insects, and ticks . The interaction with these channels is crucial for the compound’s antiparasitic activity.
Mode of Action
This compound acts as a positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, inducing irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell . This action effectively blocks further function of these cells .
Biochemical Pathways
The binding of this compound to the glutamate-gated chloride channels leads to an unrestricted passage of chloride ions into the cell . This influx of chloride ions causes hyperpolarization of the neuron/muscle cell, thereby inhibiting further function .
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile. After oral administration in beagle dogs, the compound showed a maximum blood concentration (Cmax) of 104 ± 35 μg·L −1 and an area under the concentration–time curve (AUC 0–∞) of 2,555 ± 941 h·μg·L −1 . When coadministered with the P-gp inhibitor curcumin, the exposure of ivermectin increased by 1.6-fold . These findings suggest that the compound’s absorption and distribution in the body can be influenced by other substances .
Result of Action
The primary result of this compound’s action is its potent antiparasitic activity. By binding to glutamate-gated chloride channels and disrupting normal cell function, the compound effectively combats a variety of parasitic worms in both veterinary and human medicine . It’s also effective against other worm-related infections and diseases, as well as several parasite-induced epidermal parasitic skin diseases and insect infestations .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy and stability may be affected by the presence of other substances, such as the P-gp inhibitor curcumin . Additionally, the compound’s impact on non-target organisms and the environment is a subject of ongoing research . It’s clear, however, that prudent use of the compound is recommended to reduce negative effects on the environment .
Biochemische Analyse
Biochemical Properties
Ivermectin B1a interacts with several biomolecules, primarily through binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding induces irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It has been reported to have antiviral effects against RNA viruses such as Zika, dengue, yellow fever, West Nile, Hendra, Newcastle, Venezuelan equine encephalitis, chikungunya, Semliki Forest, Sindbis, Avian influenza A, Porcine Reproductive and Respiratory Syndrome, Human immunodeficiency virus type 1, and severe acute respiratory syndrome coronavirus 2 . It also shows antiviral effects against DNA viruses such as Equine herpes type 1, BK polyomavirus, pseudorabies, porcine circovirus 2, and bovine herpesvirus 1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily exerts its effects by binding to glutamate-gated chloride channels, leading to an unrestricted passage of chloride ions into the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It has been reported that Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect . The high lipid solubility of Ivermectin results in it being widely distributed throughout the body .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study on beagle dogs showed that the oral administration of Ivermectin resulted in a peak plasma concentration occurring approximately 4 hours after dosing .
Metabolic Pathways
This compound is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate . At higher concentrations, which saturate MDR1 (P-gp), MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin transport across physiological barriers .
Subcellular Localization
It is known that Ivermectin’s primary target is glutamate-gated chloride channels, although it is also active against other invertebrate neurotransmitter receptors, including GABA-, histamine- and pH-sensitive chloride channels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ivermectin wird aus den Fermentationsprodukten des Bakteriums Streptomyces avermitilis synthetisiert. Die Hauptbestandteile von Ivermectin sind 22,23-Dihydroavermectin B1a und 22,23-Dihydroavermectin B1b. Die Synthese umfasst mehrere Schritte:
Schutz von Hydroxylgruppen: Die Hydroxylgruppen in 4’'-Position und 5-Position von Abamectin B2 werden unter Verwendung von Allylcarbonat geschützt.
Oxidation: Die Hydroxylgruppe in 23-Position von Abamectin B2 wird oxidiert, um eine Ketocarbonylgruppe zu bilden.
Hydrazonbildung: Die Ketocarbonylgruppe in 23-Position wird unter Verwendung von organischem Sulfonylhydrazin in ein Sulfonylhydrazon umgewandelt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Ivermectin erfolgt durch großtechnische Fermentation von Streptomyces avermitilis, gefolgt von Extraktions- und Reinigungsprozessen. Die Fermentationsbrühe wird einer Lösungsmittelextraktion unterzogen, und das Rohprodukt wird unter Verwendung chromatographischer Verfahren gereinigt, um Ivermectin mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ivermectin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Ivermectin kann oxidiert werden, um Ketoderivate zu bilden.
Reduktion: Reduktionsreaktionen können Ketogruppen wieder in Hydroxylgruppen umwandeln.
Substitution: Substitutionsreaktionen können an bestimmten Positionen im Ivermectinmolekül auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Methanol, Ethanol, Dichlormethan.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Ivermectin, wie Keto- und Hydroxylderivate, die für weitere chemische Modifikationen verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Avermectin B1a und B1b: Dies sind die Hauptbestandteile von Ivermectin und weisen ähnliche antiparasitäre Eigenschaften auf.
Milbemycin: Ein weiteres makrozyklisches Lacton mit antiparasitärer Wirkung.
Moxidectin: Ein Derivat von Milbemycin mit ähnlichem Wirkmechanismus.
Einzigartigkeit von Ivermectin
Ivermectin ist aufgrund seiner breiten Aktivität gegen eine große Bandbreite von Parasiten und seiner relativ geringen Toxizität bei Säugetieren einzigartig. Seine Fähigkeit, selektiv an Glutamat-gesteuerte Chloridkanäle in Wirbellosen zu binden, macht es hochwirksam bei der Behandlung von parasitären Infektionen und minimiert gleichzeitig die Nebenwirkungen bei Mensch und Tier .
Biologische Aktivität
Ivermectin B1a, a derivative of the avermectin family, is well-known for its antiparasitic properties. Recent research has expanded its potential applications, revealing significant biological activities, particularly in anticancer and antiviral contexts. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.
This compound exhibits a multifaceted mechanism of action, primarily through its interaction with various biological targets:
- Antiparasitic Activity : this compound binds to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death. This is particularly effective against nematodes and arthropods.
- Anticancer Properties : Recent studies have shown that this compound can inhibit cancer cell proliferation. For instance, a study indicated an IC50 value of 30 μM against HCT-116 colon cancer cells, demonstrating significant anti-proliferative effects and promoting apoptosis . The compound enhances tubulin polymerization, suggesting potential as a microtubule-targeting agent similar to paclitaxel .
- Antiviral Effects : Ivermectin has been shown to inhibit various viruses, including Zika virus and SARS-CoV-2. It disrupts the interaction between importin proteins and viral proteins, thereby preventing viral replication .
Pharmacokinetics
The pharmacokinetics of this compound are critical for understanding its efficacy and safety profile:
- Absorption and Distribution : Following administration, this compound achieves peak plasma concentrations within hours. A study reported peak levels between 16 and 101 ng/mL after a single oral dose of 200 μg/kg in healthy volunteers .
- Metabolism : The compound undergoes extensive metabolism in the liver, with a half-life that varies based on the route of administration. Subcutaneous administration has shown promising results in maintaining therapeutic levels even in severe infections .
- Elimination : The drug is primarily excreted via feces, with minimal renal clearance observed.
Case Studies
Several case studies highlight the clinical applications and effectiveness of this compound:
- Disseminated Strongyloidiasis Treatment : A patient with disseminated strongyloidiasis was treated with high-dose subcutaneous Ivermectin (12 mg/day), resulting in improved clinical outcomes despite complications from severe sepsis. This case underscores the importance of dosage adjustments based on individual pharmacokinetic responses .
- Cancer Treatment : In vitro studies demonstrated that this compound significantly induced apoptosis in HCT-116 cells and inhibited their migration capacity. The compound's ability to enhance tubulin polymerization positions it as a candidate for further research in cancer therapeutics .
Research Findings
Recent research findings emphasize the versatility and potential of this compound:
Eigenschaften
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSNMRSAGSSBNP-XPNPUAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023181 | |
Record name | Ivermectin B1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71827-03-7, 70288-86-7, 70161-11-4 | |
Record name | Ivermectin B1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivermectin B1a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivermectin B1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ivermectin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IVERMECTIN B1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.